molecular formula C13H13N3S B4816664 1-Benzyl-3-pyridin-3-ylthiourea

1-Benzyl-3-pyridin-3-ylthiourea

Cat. No.: B4816664
M. Wt: 243.33 g/mol
InChI Key: ZIERMWDJPNPBBH-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyridin-3-ylthiourea can be synthesized through the reaction of benzyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzyl isothiocyanate+3-AminopyridineThis compound\text{Benzyl isothiocyanate} + \text{3-Aminopyridine} \rightarrow \text{this compound} Benzyl isothiocyanate+3-Aminopyridine→this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Thioureas can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in thioureas can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the synthesis of other heterocyclic compounds and as a precursor for various organic transformations.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-pyridin-3-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular processes by disrupting the function of key proteins and pathways.

Comparison with Similar Compounds

  • 1-Benzyl-3-(pyridin-2-yl)thiourea
  • 1-Benzyl-3-(pyridin-4-yl)thiourea
  • 1-Benzyl-3-(pyridin-3-yl)methylthiourea

Comparison: 1-Benzyl-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject for further research.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important molecule for further study and development in fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

1-benzyl-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIERMWDJPNPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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